

Spectroscopic Profiling & Photochemical Application of 8-Azidoadenosine

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Compound of Interest

Compound Name: 8-Azidoadenosine

CAS No.: 15830-80-5

Cat. No.: B1199740

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Executive Summary

8-Azidoadenosine (8-N

-Ado) is a purine nucleoside analog where the C8 hydrogen of the adenine ring is replaced by an azido group (–N

). While it serves as a structural analog to adenosine, its primary utility in drug development and structural biology lies in its photoaffinity labeling capabilities.

This guide details the spectroscopic signatures that define **8-Azidoadenosine**, distinguishing it from native adenosine. It provides a rigorous framework for using these properties to validate compound integrity, monitor photolysis, and map ligand-binding interactions.

Fundamental Spectroscopic Profile

The substitution of the azido group at the C8 position induces significant electronic shifts in the purine ring system. Understanding these shifts is critical for accurate concentration determination and quality control.

UV-Visible Absorption Spectroscopy

Unlike adenosine, which exhibits a characteristic absorption maximum () at 260 nm, **8-Azidoadenosine** displays a red-shifted absorption maximum.

- : 281 nm (in neutral aqueous buffer, pH 7.0–7.5).
- Molar Extinction Coefficient ():
.
- Secondary Feature: A shoulder or minor peak often appears near ~260 nm, but the 281 nm peak is the diagnostic feature for the intact azido chromophore.

Expert Insight:



Never rely on the standard adenosine

(15,400 M

cm

) for quantifying **8-Azidoadenosine**. Doing so will result in significant concentration errors. Always measure at 281 nm using the specific extinction coefficient.

Infrared (IR) Spectroscopy

The azido group provides a distinct vibrational signature in a region of the IR spectrum that is typically "silent" for biological macromolecules (proteins and nucleic acids).

- Asymmetric Azido Stretch: A strong, sharp band at 2100–2160 cm

- **Utility:** This band is diagnostic of the intact reagent. Its disappearance upon UV irradiation is a quantitative marker for the extent of photolysis.

Fluorescence Properties

Native **8-Azidoadenosine** is generally non-fluorescent or weakly fluorescent in aqueous solution. This contrasts with some of its photoproducts or "clicked" triazole derivatives, which may exhibit fluorescence.

- **Implication:** Fluorescence is not a reliable method for quantifying the intact probe but can sometimes be used to detect post-labeling adducts depending on the specific protein environment.

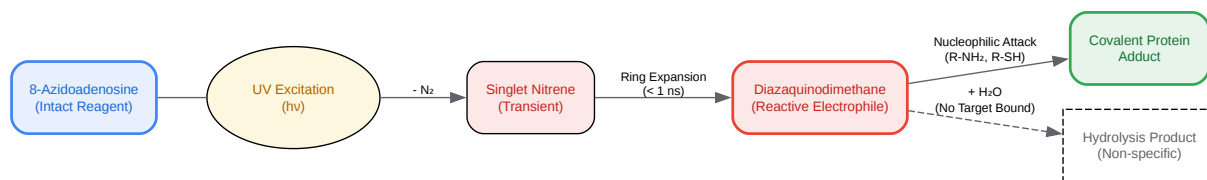
The Photochemical Mechanism: The "Spectroscopic Event"

The core application of **8-Azidoadenosine** relies on its transformation upon UV irradiation. This is not a simple "on/off" switch but a cascade of short-lived intermediates.

The Reaction Pathway

- **Excitation:** Absorption of a photon (typically UV-C, 254 nm, or UV-B, >300 nm) excites the azide.
- **Nitrogen Extrusion:** Molecular nitrogen (N₂) is released, generating a Singlet Nitrene.
- **Ring Expansion (The Critical Step):** The singlet nitrene is extremely short-lived and rapidly rearranges (tautomerizes) into a dehydro-azepine or diazaquinodimethane intermediate.
- **Covalent Labeling:** This electrophilic intermediate reacts with nucleophiles (amines, sulfhydryls) on the target protein to form a stable covalent adduct.

Mechanism Diagram



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Caption: The photochemical cascade of **8-Azidoadenosine**. The diazaquinodimethane intermediate is the primary species responsible for labeling, not the initial nitrene.

Experimental Workflow & Protocols

This section outlines a self-validating workflow for using **8-Azidoadenosine** in photoaffinity labeling.

Pre-Experiment: Handling & QC

Safety & Stability: Azides are light-sensitive and potentially explosive in dry, solid forms (though **8-azidoadenosine** is generally stable in small quantities).

- **Lighting:** ALL manipulations must occur under red safety light or in amber tubes.
- **Solubility:** Dissolve in neutral buffer (TE or HEPES, pH 7.4). Avoid acidic pH which can protonate the azide and alter reactivity.

Protocol: Spectroscopic Quality Control

- Dilute a small aliquot of the stock solution (e.g., 1:100) in buffer.
- Scan UV absorbance from 220 nm to 320 nm.
- **Pass Criteria:**
 - observed at 281 ± 1 nm.

- Ratio of

is > 1.0 (typically ~1.1 – 1.2).
- If the peak is at 260 nm, the reagent has degraded to adenosine or similar breakdown products.

Photoaffinity Labeling Workflow

Step 1: Equilibrium Binding Incubate the protein target with **8-Azidoadenosine** in the dark.

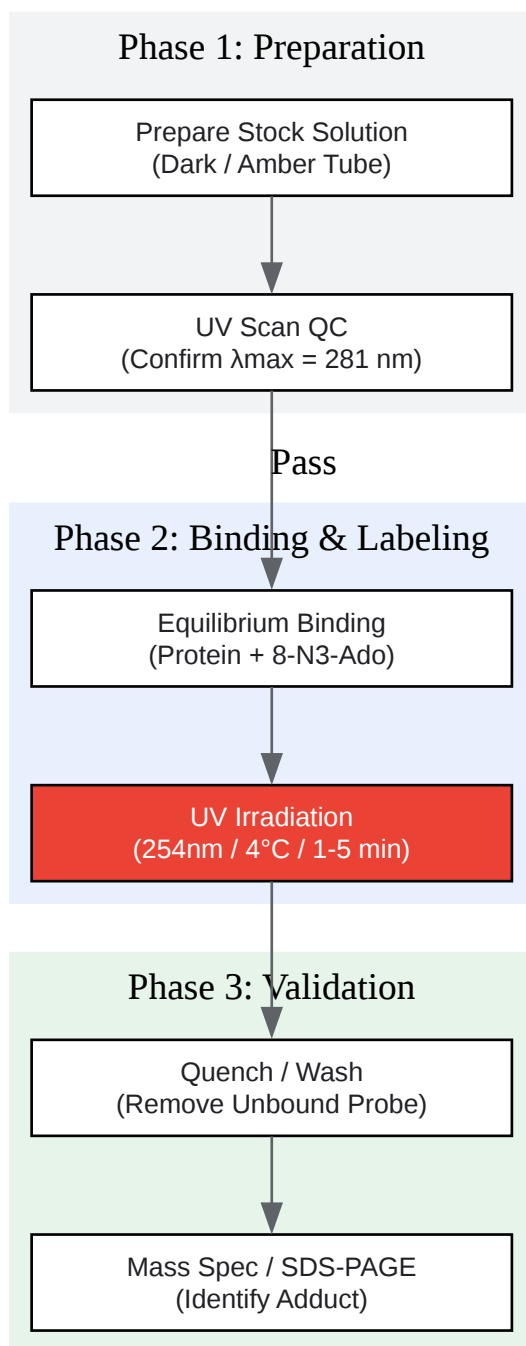
- Time: Sufficient to reach equilibrium (dependent).
- Control: Include a sample with excess native adenosine to define non-specific binding.

Step 2: Irradiation (Photolysis)

- Light Source: UV lamp (254 nm for high efficiency, or 300–365 nm to reduce protein damage).
- Distance: 1–5 cm from the sample.
- Temperature: Keep samples on ice (4°C) to minimize thermal degradation and non-specific diffusion.
- Duration: Typically 1–5 minutes.
 - Optimization: Perform a time-course experiment monitoring the loss of the 281 nm peak (or 2150 cm⁻¹ IR band) to determine of photolysis.

Step 3: Analysis Analyze the labeled protein via SDS-PAGE (if radiolabeled) or Mass Spectrometry.

Workflow Diagram



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Caption: Operational workflow for photoaffinity labeling. The QC step is critical to prevent false negatives due to degraded reagent.

Summary of Physical & Spectroscopic Constants

Property	Value / Characteristic	Notes
Molecular Formula	C	
	H	
	N	
	O	
UV Absorption Max ()	281 nm	In aqueous buffer (pH 7).
Extinction Coefficient ()	15,900 M cm	At 281 nm.
IR Signature	2100 – 2160 cm	Asymmetric Azide Stretch ().
Fluorescence	Negligible	Intact molecule is effectively non-fluorescent.
Photolysis Product	Covalent Adduct	Via diazaquinodimethane intermediate.
Storage	-20°C, Desiccated, Dark	Highly sensitive to ambient light and moisture.

References

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Sources

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